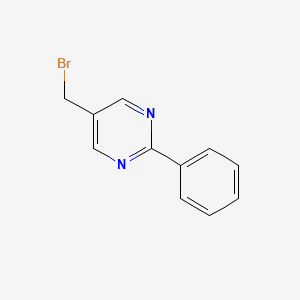

5-(Bromomethyl)-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZDTRPGUOMRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297156 | |

| Record name | 5-(Bromomethyl)-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184698-47-3 | |

| Record name | 5-(Bromomethyl)-2-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184698-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 2 Phenylpyrimidine and Analogues

Precursor Synthesis and Pyrimidine (B1678525) Ring Construction

The construction of the fundamental 2-phenylpyrimidine (B3000279) skeleton, appropriately substituted at the C-5 position, is the critical first step. This involves established methods of heterocyclic chemistry, often adapted to achieve the desired substitution pattern.

The most prevalent method for constructing the 2-phenylpyrimidine core is the Pinner synthesis, which involves the condensation of benzamidine (B55565) with a 1,3-dicarbonyl compound or its equivalent. This convergent approach allows for the direct incorporation of the phenyl group at the C-2 position. nih.gov

Key starting materials for this condensation include:

Benzamidine: This provides the N-C-N fragment with the phenyl substituent.

1,3-Dicarbonyl compounds: Malonaldehyde, acetylacetone, or their synthetic equivalents serve as the three-carbon electrophilic partner.

Variations of this method can employ different reagents and catalysts to improve yields and reaction conditions. For example, the reaction can be catalyzed by a base or acid. Another approach involves the reaction of amidines with α,β-unsaturated carbonyl compounds.

A practical, one-step process for creating 2,5-disubstituted pyrimidines has also been developed, highlighting the versatility of nitrile-based syntheses in generating a variety of pyrimidine-containing compounds with diverse functional groups. nih.gov

The introduction of a functional group at the C-5 position, which will serve as the precursor to the bromomethyl group, can be achieved in two primary ways:

Incorporation during Ring Synthesis: A substituted 1,3-dicarbonyl compound can be used in the Pinner condensation. For instance, using a malonaldehyde derivative that already contains a protected hydroxymethyl or a related group at the C-2 position (which becomes the C-5 position of the pyrimidine) allows for the direct formation of a 5-substituted-2-phenylpyrimidine.

Post-Synthetic Modification: The pyrimidine ring is known to undergo electrophilic substitution preferentially at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.org Therefore, a pre-formed 2-phenylpyrimidine can be functionalized using various electrophilic reagents. Reactions such as formylation (Vilsmeier-Haack reaction), acylation (Friedel-Crafts acylation), or hydroxymethylation can introduce a suitable handle at the C-5 position. wikipedia.orgmdpi.com For example, 5-hydroxymethylpyrimidines can be synthesized and serve as precursors for further functionalization. mdpi.com

A summary of common C-5 substituents and their introduction methods is presented below.

| C-5 Substituent | Method of Introduction | Reagents | Reference |

| Methyl | Electrophilic Alkylation | - | wikipedia.org |

| Acetyl | Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | acs.org |

| Formyl | Vilsmeier-Haack Reaction | POCl₃ / DMF | acs.org |

| Hydroxymethyl | Reduction of Formyl/Ester | NaBH₄ | mdpi.com |

Bromination Strategies for C-5 Methyl/Acetyl Groups

The conversion of a C-5 methyl or acetyl group into a bromomethyl group is a critical transformation. This is typically achieved through radical substitution reactions.

Direct bromination of a methyl group attached to an aromatic ring can be accomplished using molecular bromine (Br₂), often with a catalyst or under specific conditions. For instance, the bromination of 2-methylpyrimidine (B1581581) can be effected using bromine in acetic acid to yield 5-bromo-2-methylpyrimidine. google.com However, achieving selective monobromination on a methyl side chain without affecting the aromatic ring requires careful control of reaction conditions.

The bromination of a 5-acetyl group can lead to the formation of a bromoacetyl derivative, which is also a useful synthetic intermediate. A study on the bromination of 5-acetyl-4-methyl-2-phenylpyrimidine explored the reactivity of the acetyl group towards brominating agents. acs.org

To avoid multiple brominations on the methyl group or undesired reactions on the pyrimidine ring, more selective reagents are often employed. The most common method for the selective monobromination of benzylic or allylic methyl groups is the Wohl-Ziegler reaction.

This reaction utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the desired 5-(bromomethyl) product.

Recent advances have also explored the use of photoredox catalysis for the selective functionalization of the C-5 methyl group on cytosine derivatives, indicating a potential avenue for highly selective C-H activation on pyrimidine systems. nih.gov

A comparison of bromination methods is provided in the table below.

| Bromination Method | Reagent(s) | Substrate | Selectivity | Reference |

| Direct Bromination | Br₂ / Acetic Acid | 2-Methylpyrimidine | Ring bromination (C-5) | google.com |

| Wohl-Ziegler | NBS, AIBN/BPO or light | 5-Methyl-2-phenylpyrimidine | Side-chain monobromination | - |

| Photoredox Catalysis | Xanthone, light | 5-Methylcytosine | Selective C-H activation | nih.gov |

Multi-Component Reactions (MCRs) in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyrimidines in a single step. These reactions combine three or more starting materials in a one-pot synthesis, avoiding the need for isolation of intermediates. researchgate.net

For the synthesis of 2,5-disubstituted pyrimidines, an MCR could involve the reaction of:

Benzamidine

An aldehyde

A compound with an active methylene (B1212753) group

Several MCRs have been developed for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which demonstrates the power of this approach in heterocyclic chemistry. researchgate.netnih.govmdpi.com A particularly relevant example is a patented one-step synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde (B19672) and an amidine compound. google.com This method directly installs the phenyl group at C-2 and the bromine atom at C-5, offering a highly convergent route to compounds structurally similar to the target molecule.

Catalytic Approaches in Synthesis

Catalytic methods are at the forefront of modern organic synthesis, providing pathways to complex molecules like 5-(bromomethyl)-2-phenylpyrimidine with high efficiency and atom economy. Transition metal catalysts, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the pyrimidine framework and introducing its substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds and for introducing substituents onto heterocyclic rings. The Suzuki-Miyaura and Stille couplings are particularly prominent in this regard.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgmdpi.com For the synthesis of a 2-phenylpyrimidine core, a common strategy involves the coupling of a pyrimidine derivative bearing a leaving group (like a halogen) with phenylboronic acid.

A pertinent example is the synthesis of 5-arylpyrimidines via the Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with various arylboronic acids. bohrium.com The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base in a suitable solvent system. bohrium.commdpi.com The yields of these reactions are often high, demonstrating the efficiency of this method for creating the C-C bond between the pyrimidine ring and the phenyl group. bohrium.com While this example illustrates the formation of the 5-phenylpyrimidine (B189523) scaffold, a similar approach could be envisioned where a pre-functionalized phenylboronic acid is coupled with a suitable pyrimidine, or where 2-chloro-5-bromopyrimidine is sequentially coupled.

The following interactive table summarizes the synthesis of various 5-arylated pyrimidines using Suzuki-Miyaura coupling, which is analogous to the formation of the 2-phenyl-5-substituted pyrimidine core.

| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Biphenylboronic acid | 5-([1,1'-biphenyl]-4-yl)pyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 | 8 | 87 |

| 2 | 4-(Methylsulfanyl)phenylboronic acid | 5-(4-(Methylsulfanyl)phenyl)pyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 | 8 | 93 |

| 3 | 4-(Trifluoromethoxy)phenylboronic acid | 5-(4-(Trifluoromethoxy)phenyl)pyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 | 8 | 82 |

| 4 | 2,3-Dichlorophenylboronic acid | 5-(2,3-Dichlorophenyl)pyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 | 8 | 93 |

The Stille coupling offers another versatile method for C-C bond formation, utilizing organotin reagents (stannanes) coupled with organic halides or triflates, also catalyzed by palladium complexes. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille reactions are known for their tolerance of a wide variety of functional groups. organic-chemistry.org The synthesis of a 2-phenylpyrimidine could be achieved by coupling a 2-halopyrimidine with phenylstannane or a 2-stannylpyrimidine with a phenyl halide. The primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

To synthesize this compound itself, a multi-step approach is generally required. First, the 2-phenylpyrimidine core is assembled, for instance, via a Suzuki or Stille coupling. Subsequently, a methyl group at the 5-position would undergo bromination, typically through a radical substitution reaction using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Beyond palladium, other transition metals such as nickel, copper, and rhodium also catalyze important transformations in pyrimidine synthesis. Nickel catalysts, for example, can be a more cost-effective alternative to palladium for cross-coupling reactions. berkeley.edu Copper-catalyzed reactions are particularly useful for certain C-N and C-O bond formations.

For the specific introduction of the bromomethyl group, while radical bromination is common, transition metal-catalyzed C-H activation and functionalization is an emerging and powerful strategy. A hypothetical but plausible route could involve the direct, catalyzed C(sp³)–H bromination of 5-methyl-2-phenylpyrimidine. Such methods, often employing catalysts based on metals like rhodium or iridium, offer the potential for high selectivity and reduced reliance on pre-functionalized substrates.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound and its analogs. rasayanjournal.co.in The goal is to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency. rasayanjournal.co.inresearchgate.net

Catalytic processes are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. rasayanjournal.co.in The use of highly efficient catalysts like those based on palladium allows for lower catalyst loading and milder reaction conditions.

Key green chemistry strategies applicable to pyrimidine synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dioxane with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in Aqueous media can be particularly effective for Suzuki-Miyaura couplings.

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. rasayanjournal.co.in Microwave heating, for example, can accelerate palladium-catalyzed coupling reactions.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for instance, by using mechanical grinding (mechanochemistry) or neat reactants, minimizes solvent waste. rasayanjournal.co.inresearchgate.net Ball milling is a technique that has been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.net

Catalyst Recycling: The development of heterogeneous or immobilized catalysts allows for easy separation from the reaction mixture and reuse, reducing costs and metal contamination of the product. researchgate.net

By integrating these green principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Chemical Reactivity and Transformation Studies of 5 Bromomethyl 2 Phenylpyrimidine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The carbon atom of the bromomethyl group in 5-(bromomethyl)-2-phenylpyrimidine is electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous synthetic strategies aimed at modifying the core structure to achieve desired physicochemical and biological properties.

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, amides)

Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the bromide ion from this compound to form the corresponding substituted aminomethyl derivatives. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The resulting amines are important intermediates for the synthesis of more complex molecules with potential pharmaceutical applications. While direct reaction with amides as nitrogen nucleophiles is also possible, it often requires stronger basic conditions to deprotonate the amide first.

| Nucleophile | Typical Reagents | Product Class |

|---|---|---|

| Primary Amines (RNH₂) | Amine, Base (e.g., K₂CO₃, Et₃N) | 5-(Alkylaminomethyl)-2-phenylpyrimidines |

| Secondary Amines (R₂NH) | Amine, Base (e.g., K₂CO₃, Et₃N) | 5-(Dialkylaminomethyl)-2-phenylpyrimidines |

Reactions with Oxygen-Containing Nucleophiles (e.g., alkoxides, carboxylates)

Oxygen-containing nucleophiles, including alkoxides and carboxylates, can effectively substitute the bromine atom to yield ethers and esters, respectively. The reaction with alkoxides, generated from the corresponding alcohols and a suitable base, provides a straightforward route to 5-(alkoxymethyl)-2-phenylpyrimidine derivatives. Similarly, the reaction with carboxylate salts, often in a polar aprotic solvent, leads to the formation of 5-(acyloxymethyl)-2-phenylpyrimidines. These transformations are useful for modulating the solubility and metabolic stability of the parent compound.

| Nucleophile | Typical Reagents | Product Class |

|---|---|---|

| Alkoxides (RO⁻) | Alcohol (ROH), Base (e.g., NaH) | 5-(Alkoxymethyl)-2-phenylpyrimidines |

| Carboxylates (RCOO⁻) | Carboxylic acid (RCOOH), Base (e.g., K₂CO₃) | 5-(Acyloxymethyl)-2-phenylpyrimidines |

Reactions with Sulfur-Containing Nucleophiles (e.g., thiols, thioethers)

Given the high nucleophilicity of sulfur species, thiols and their corresponding thiolates are excellent nucleophiles for the substitution of the bromide in this compound. These reactions typically proceed rapidly and in high yields to afford the corresponding thioethers. The resulting 5-(alkylthiomethyl)- or 5-(arylthiomethyl)-2-phenylpyrimidine derivatives are of significant interest in drug discovery, as the introduction of a sulfur atom can impart unique biological properties.

| Nucleophile | Typical Reagents | Product Class |

|---|---|---|

| Thiols (RSH) | Thiol, Base (e.g., NaH, Et₃N) | 5-(Alkylthiomethyl)-2-phenylpyrimidines |

Reactions with Carbon-Containing Nucleophiles (e.g., organometallic reagents, enolates)

The formation of a new carbon-carbon bond at the 5-position can be achieved through the reaction of this compound with various carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce alkyl or aryl substituents. However, due to their high reactivity, careful control of reaction conditions is necessary to avoid side reactions. A milder and often more controlled approach involves the use of stabilized carbanions, such as enolates derived from ketones, esters, or other carbonyl compounds. The alkylation of enolates with this compound provides a versatile method for chain extension and the introduction of diverse functional groups.

| Nucleophile | Typical Reagents | Product Class |

|---|---|---|

| Organometallic Reagents (R-M) | Grignard (RMgX), Organolithium (RLi) | 5-Substituted-methyl-2-phenylpyrimidines |

| Enolates | Carbonyl compound, Base (e.g., LDA, NaH) | 5-(Functionalized alkyl)-2-phenylpyrimidines |

Cyclization Reactions Involving the Bromomethyl Moiety

The inherent reactivity of the bromomethyl group makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Intramolecular Cyclizations for Fused Heterocyclic Systems

When a nucleophilic group is present in a suitable position within a derivative of this compound, an intramolecular nucleophilic substitution can occur, leading to the formation of a new ring fused to the pyrimidine (B1678525) core. This strategy is a powerful tool for the construction of complex, polycyclic aromatic systems. The nature of the tethered nucleophile (e.g., amine, hydroxyl, or thiol) and the length of the connecting chain determine the size and type of the fused ring. For instance, such reactions have been utilized in the synthesis of novel heterocyclic-fused pyrimidines, including pyrrolo[1,2-c]pyrimidines and pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines, which have been investigated for their potential as anticancer agents. airo.co.in

| Tethered Nucleophile | Resulting Fused Ring System |

|---|---|

| Amine (-NH₂) | e.g., Dihydropyrrolopyrimidine |

| Hydroxyl (-OH) | e.g., Dihydrofuropyrimidine |

| Thiol (-SH) | e.g., Dihydrothienopyrimidine |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. While specific studies detailing the participation of this compound in such reactions are not prevalent in the literature, the reactivity of its core structure can be inferred from related systems. The primary pathways for cycloaddition would involve either the pyrimidine ring system or a derivative of the bromomethyl group.

One potential pathway involves the generation of a pyrimidinium ylide. The quaternization of one of the pyrimidine nitrogens by an alkylating agent, followed by deprotonation of an adjacent carbon, can form a 1,3-dipole. In the case of this compound, the bromomethyl group itself can serve as an intramolecular alkylating agent or be displaced to allow for the formation of an ylide. Such ylides are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. For instance, azomethine ylides, a class of 1,3-dipoles, readily react with olefins and other unsaturated systems to form five-membered nitrogen-containing heterocycles wikipedia.orgmdpi.com. The generation of an azomethine ylide from the 2-phenylpyrimidine (B3000279) core could lead to novel pyrrolidine-fused pyrimidines.

The pyrimidine ring itself, being an electron-deficient diazine system, can potentially participate in inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition umbalk.org. In this type of reaction, the electron-poor heterocycle acts as the diene, reacting with an electron-rich dienophile. However, the aromaticity of the pyrimidine ring presents a significant energy barrier to this transformation. More commonly, pyrimidine derivatives undergo intramolecular Diels-Alder reactions where the dienophile is tethered to the ring, a process that is entropically favored nih.govresearchgate.net. For intermolecular reactions to occur, highly reactive dienophiles and often harsh reaction conditions would likely be necessary.

Furthermore, the bromomethyl group can be chemically modified to create a reactive component for cycloaddition. For example, elimination of HBr could form a vinylpyrimidine, a potential dienophile for a standard Diels-Alder reaction. Alternatively, conversion of the bromide to a phosphonium salt followed by ylide formation (Wittig reaction) could be used to append a dienophilic or dipolarophilic moiety to the 5-position of the pyrimidine ring, which could then engage in subsequent intermolecular cycloadditions.

Coordination Chemistry and Metal-Ligand Interactions

The 2-phenylpyrimidine scaffold is an excellent candidate for use as a ligand in coordination chemistry due to the presence of two nitrogen atoms within the pyrimidine ring, which can act as Lewis basic donor sites. The geometry and electronic properties of the resulting metal complexes are influenced by the coordination mode of the ligand and the nature of the metal center.

The nitrogen atoms of the pyrimidine ring can coordinate to a metal center in several ways. A common mode is monodentate coordination, where one of the nitrogen atoms binds to the metal. Another possibility is a bridging mode, where the two nitrogen atoms of a single pyrimidine ligand bind to two different metal centers, potentially leading to the formation of coordination polymers researchgate.net. In a study involving 2-(diphenylphosphino)pyrimidine, the ligand was found to bridge Cu(I) centers in a 1,3-N,P fashion, forming a 1D coordination polymer researchgate.net. This demonstrates the ability of the pyrimidine nitrogen to participate in the formation of extended supramolecular structures.

A particularly significant mode of coordination for the 2-phenylpyrimidine scaffold is cyclometallation. This involves the coordination of one of the pyrimidine nitrogen atoms and the ortho-carbon of the phenyl ring to the same metal center, forming a stable five-membered chelate ring. This bidentate, N,C-coordination is well-documented for the analogous ligand, 2-phenylpyridine, which forms highly stable complexes with transition metals such as iridium and platinum wikipedia.org. For example, the reaction of 2-phenylpyridine with iridium(III) chloride leads to the formation of a cyclometalated iridium dimer, which is a precursor to highly phosphorescent complexes used in organic light-emitting diodes (OLEDs) wikipedia.org. Given the structural similarity, this compound is expected to exhibit similar cyclometallating behavior, with the nitrogen at position 1 and the ortho-carbon of the phenyl ring acting as the donor atoms.

The bromomethyl group at the 5-position is not expected to directly participate in coordination. However, its electron-withdrawing nature could subtly influence the electronic properties of the pyrimidine ring, affecting the strength of the metal-ligand bond. Furthermore, the C-Br bond provides a reactive site for post-coordination modification, allowing the metal complex to be tethered to other molecules or surfaces.

The table below summarizes representative coordination complexes formed with ligands analogous to the 2-phenylpyrimidine scaffold, highlighting the common coordination modes and the metals involved.

| Ligand | Metal Center | Coordination Mode | Resulting Structure Example |

| 2-Phenylpyridine | Iridium(III) | Cyclometalation (N,C) | fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] |

| 2-(Diphenylphosphino)pyrimidine | Copper(I) | Bridging (1,3-N,P) | 1D Coordination Polymer [Cu₂I₂(PymPPh₂)ₙ] |

| 6-Phenylpyridine-2-carboxylic acid | Zinc(II) | Chelation (N,O) | Trinuclear Zn(II) Complex |

| 2-Chloropyridine | Cobalt(II) | Monodentate (N) | Tetrahedral Complex [Co(NCS)₂(2-Cl-py)₂] |

Data derived from studies on analogous ligand systems.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In this compound, the phenyl ring is the more favorable site for EAS compared to the highly electron-deficient pyrimidine ring. The pyrimidine ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of its two nitrogen atoms, which deactivates the ring carbons umbalk.org.

The 2-pyrimidinyl group acts as a deactivating, meta-directing substituent on the phenyl ring. This is due to its strong electron-withdrawing inductive effect (-I) and, to a lesser extent, its resonance effect (-M). The nitrogen atoms pull electron density from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene.

The directing effect of the 2-pyrimidinyl substituent can be understood by examining the resonance structures of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the substitution process wikipedia.org.

Ortho and Para Attack: When an electrophile attacks at the ortho or para positions of the phenyl ring, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the pyrimidine ring. This is a particularly unstable arrangement because the positive charge is adjacent to the already electron-deficient heterocyclic ring, which cannot effectively donate electron density to stabilize it.

Meta Attack: When attack occurs at the meta position, the positive charge is distributed over three other carbons of the phenyl ring, but never on the carbon directly bonded to the pyrimidine substituent. This avoids the highly destabilized resonance contributor seen in ortho and para attack. Consequently, the activation energy for meta substitution is lower than for ortho or para substitution, making the meta-products the kinetically favored isomers.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation mdpi.com. The reaction conditions for these transformations on the phenyl ring of 2-phenylpyrimidine derivatives would typically require strong electrophiles and potentially harsh conditions (e.g., elevated temperatures or strong Lewis acid catalysts) to overcome the deactivating effect of the pyrimidine substituent.

The table below outlines the expected major products for key electrophilic aromatic substitution reactions on the 2-phenylpyrimidine scaffold.

| Reaction Type | Reagents | Expected Major Product (Substitution on Phenyl Ring) |

| Nitration | HNO₃ / H₂SO₄ | 5-(Bromomethyl)-2-(3-nitrophenyl)pyrimidine |

| Bromination | Br₂ / FeBr₃ | 5-(Bromomethyl)-2-(3-bromophenyl)pyrimidine |

| Sulfonation | Fuming H₂SO₄ | 3-(5-(Bromomethyl)pyrimidin-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(3-(5-(Bromomethyl)pyrimidin-2-yl)phenyl)ethan-1-one (for R=CH₃) |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | 5-(Bromomethyl)-2-(3-alkylphenyl)pyrimidine |

Note: Friedel-Crafts reactions may be low-yielding due to the strong deactivation of the ring and potential for the Lewis acid catalyst to coordinate with the basic nitrogen atoms of the pyrimidine ring, further deactivating the system.

Metalation and Functionalization of Pyrimidine Scaffolds

Direct C-H bond activation, or metalation, is a powerful strategy for the functionalization of heterocyclic compounds. For pyrimidine, which is an electron-deficient (π-deficient) heterocycle, direct deprotonation is challenging due to the acidity of the ring protons. However, the use of strong, sterically hindered bases can achieve regioselective metalation, which can then be followed by quenching with an electrophile to introduce a new functional group.

The acidity of the protons on the pyrimidine ring is in the order H-4 > H-6 > H-2 > H-5. The presence of the phenyl group at the C-2 position and the bromomethyl group at the C-5 position in the target molecule alters this reactivity profile. The most acidic proton is expected to be at the C-4 (or C-6) position, ortho to a ring nitrogen.

Recent studies have shown that mixed lithium-zinc bases, such as TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are highly effective for the regioselective zincation of pyrimidines. These reactions proceed under mild conditions and exhibit excellent regioselectivity that cannot be achieved with lithium bases alone nih.gov. The zinc base is believed to pre-coordinate to one of the pyrimidine nitrogen atoms, directing the deprotonation to an adjacent carbon. For a 2-substituted pyrimidine, this coordination-induced metalation typically occurs at the C-6 position.

Applying this logic to this compound, the expected site of metalation would be the C-6 position. The reaction would proceed as follows:

Coordination: The Lewis acidic zinc center of the TMPZnX·LiX base coordinates to the N-1 nitrogen of the pyrimidine ring.

Deprotonation: The TMP amide base then removes the proton from the adjacent C-6 position, forming a stable zincated pyrimidine intermediate.

Electrophilic Quench: This organozinc intermediate can then be treated with a variety of electrophiles to install a functional group at the C-6 position.

This methodology allows for the introduction of various substituents that would be difficult to install by other means. The table below provides examples of functional groups that can be introduced onto a pyrimidine ring following this metalation-functionalization sequence.

| Electrophile | Reagent Example | Functional Group Introduced |

| Iodine | I₂ | -I |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' |

| Acyl Halides | RCOCl | -COR |

| Allyl Halides | Allyl-Br | -CH₂CH=CH₂ |

| Aryl Halides (with Pd catalyst) | Ar-I / Pd(dba)₂ | -Ar |

| Disulfides | RSSR | -SR |

This sequence provides a powerful route to regioselectively synthesize 6-substituted-5-(bromomethyl)-2-phenylpyrimidine derivatives, which can serve as versatile building blocks for more complex molecules.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of 5-(Bromomethyl)-2-phenylpyrimidine provides crucial information about the arrangement of hydrogen atoms in the molecule. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of the protons. orgchemboulder.com

The protons on the pyrimidine (B1678525) ring typically appear as singlets in the aromatic region of the spectrum. The two protons at positions 4 and 6 of the pyrimidine ring are chemically equivalent and therefore exhibit a single signal. The phenyl group protons typically show multiplets due to coupling with adjacent protons. The methylene (B1212753) protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the pyrimidine ring, causing their signal to appear at a characteristically downfield position.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H (2H) | ~8.8-9.2 | s |

| Phenyl-H (5H) | ~7.4-8.4 | m |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyrimidine ring appear at characteristic chemical shifts, influenced by the nitrogen atoms and the substituents. The phenyl group carbons also have distinct resonances. The carbon of the bromomethyl group is observed at a lower field due to the electronegativity of the bromine atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | ~164 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~120 |

| Phenyl C-1' | ~137 |

| Phenyl C-2', C-6' | ~128 |

| Phenyl C-3', C-5' | ~129 |

| Phenyl C-4' | ~131 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would confirm the coupling between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of proton and carbon signals for the CH groups in the phenyl ring and the CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting the different fragments of the molecule. For instance, HMBC can show correlations between the methylene protons (CH₂Br) and the C-5 of the pyrimidine ring, as well as with the C-4 and C-6 carbons. It can also show correlations between the phenyl protons and the C-2 of the pyrimidine ring, confirming the attachment of the phenyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₁H₉BrN₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts. nih.gov When subjected to fragmentation (MS/MS), the molecular ion of this compound would be expected to undergo characteristic fragmentation patterns. researchgate.netrsc.org

A primary fragmentation pathway would likely involve the loss of the bromine atom or the entire bromomethyl group. The cleavage of the bond between the bromomethyl group and the pyrimidine ring would result in a stable pyrimidine cation. Further fragmentation of the phenylpyrimidine core could also be observed. Analyzing these fragmentation patterns helps to confirm the structure of the molecule. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrimidine ring, the phenyl group, and the bromomethyl group.

Based on the analysis of analogous compounds, the following table outlines the predicted IR absorption bands and their corresponding functional group assignments for this compound.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Phenyl & Pyrimidine) |

| ~1600, ~1580, ~1470 | C=C and C=N stretching | Pyrimidine Ring |

| ~1500, ~1450 | C=C stretching | Phenyl Ring |

| ~1250 | C-H in-plane bending | Aromatic |

| ~770, ~690 | C-H out-of-plane bending | Phenyl Ring (monosubstituted) |

| ~600-500 | C-Br stretching | Bromomethyl Group |

The C-H stretching vibrations of the aromatic rings are anticipated in the 3100-3000 cm⁻¹ region. The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to appear as a series of bands around 1600 cm⁻¹, 1580 cm⁻¹, and 1470 cm⁻¹. The phenyl group would also contribute to the aromatic C=C stretching absorptions in a similar region. The presence of the bromomethyl group (-CH₂Br) would be confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 600-500 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, studies on analogous 5-substituted-2-phenylpyrimidine derivatives provide a model for its likely solid-state conformation.

For instance, the analysis of 5-hydroxymethyl-2-phenylpyrimidine derivatives reveals that the pyrimidine ring is typically planar. mdpi.com The phenyl group at the 2-position is generally twisted relative to the plane of the pyrimidine ring. mdpi.com This torsion angle is influenced by the nature of the substituent at the 5-position and by intermolecular interactions within the crystal lattice.

In the hypothetical crystal structure of this compound, one would expect the following key features:

| Parameter | Expected Value/Characteristic |

| Crystal System | Likely to be monoclinic or orthorhombic, common for such organic molecules. |

| Space Group | Centrosymmetric space groups are common for achiral molecules. |

| Pyrimidine Ring | Planar geometry. |

| Phenyl Ring Torsion Angle | The phenyl ring is expected to be twisted out of the plane of the pyrimidine ring. |

| Intermolecular Interactions | Potential for halogen bonding involving the bromine atom, as well as π-π stacking interactions between the aromatic rings. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules. DFT methods provide a good balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like 5-(Bromomethyl)-2-phenylpyrimidine.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions that are electron-rich or electron-poor. This is crucial for predicting its reactivity towards other chemical species.

Key parameters obtained from electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For pyrimidine (B1678525) derivatives, these orbitals are often distributed across the aromatic rings. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential (nucleophilic), while the bromomethyl group would exhibit a region of positive potential, making the carbon atom susceptible to nucleophilic attack.

Atomic Charges: Calculations of atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, quantify the electron distribution among the atoms in the molecule. researchgate.net This information is vital for understanding intermolecular interactions.

Below is an illustrative data table of parameters that would be derived from a DFT analysis of this compound.

| Parameter | Description | Predicted Value/Observation for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. | Expected to be localized primarily on the phenyl and pyrimidine rings. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. | Expected to be distributed over the pyrimidine ring system. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A moderate gap is anticipated, suggesting a balance of stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the electronegative nitrogen and bromine atoms. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential around the pyrimidine nitrogens; positive potential at the bromomethyl carbon. |

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structural elucidation.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies for the stretching and bending modes of different functional groups (C-H, C=N, C-Br) in this compound can be correlated with experimental spectra. researchgate.net For instance, the characteristic C-Br stretching frequency would be predicted in the lower frequency region of the IR spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus.

Electronic Transitions (UV-Vis Spectra): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions within the aromatic rings). researchgate.net

The following table illustrates the types of spectroscopic data that can be predicted for this compound.

| Spectroscopic Technique | Predicted Property | Expected Observations |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | Characteristic peaks for aromatic C-H stretching, C=N and C=C ring stretching, and C-Br stretching. nih.gov |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) | Distinct signals for protons on the phenyl and pyrimidine rings, and a characteristic downfield shift for the methylene (B1212753) protons of the bromomethyl group. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) | Resonances for all carbon atoms, with the carbon attached to bromine showing a significant shift. |

| UV-Vis Spectroscopy | Maximum absorption wavelength (λmax) and electronic transitions | Absorption bands in the UV region corresponding to π → π* transitions of the conjugated phenyl and pyrimidine systems. researchgate.net |

Reaction Mechanism Studies

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. For this compound, a key reaction of interest is the nucleophilic substitution at the bromomethyl group.

By calculating the activation energies for different possible pathways, one can predict the most likely mechanism (e.g., SN1 vs. SN2). This information is crucial for synthetic chemists looking to modify the molecule or understand its stability under various conditions. For instance, the reaction of this compound with an amine could be modeled to understand the formation of a new C-N bond, a common step in the synthesis of bioactive molecules.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. These methods are central to drug discovery and design. nih.govnih.gov

The general process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The interactions are scored based on a function that estimates the binding affinity. The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

While specific docking studies on this compound are not widely published, studies on structurally related pyrimidine derivatives have shown their potential to bind to various enzymes, including kinases and proteases. mdpi.comacs.org For example, the phenyl and pyrimidine rings can engage in hydrophobic and π-π stacking interactions with aromatic residues in a binding pocket, while the pyrimidine nitrogens can act as hydrogen bond acceptors. The bromomethyl group offers a reactive handle for covalent inhibition, where it can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme.

The table below outlines the typical output of a molecular docking study.

| Parameter | Description | Potential Findings for this compound |

| Binding Affinity (or Docking Score) | An estimation of the strength of the ligand-receptor interaction (e.g., in kcal/mol). | A negative value indicating favorable binding. |

| Binding Pose | The predicted orientation and conformation of the ligand in the binding site. | The phenyl and pyrimidine rings occupying hydrophobic pockets. |

| Key Interactions | Specific non-covalent interactions between the ligand and receptor. | Hydrogen bonds involving pyrimidine nitrogens; π-π stacking with aromatic amino acids; potential for halogen bonding involving the bromine atom. |

| Covalent Interaction Potential | Likelihood of forming a covalent bond with the target. | The bromomethyl group is a potential electrophile for covalent bond formation with nucleophilic residues. |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. cwu.edu

For this compound, the key flexible bonds are the C-C bond connecting the phenyl ring to the pyrimidine ring and the C-C bond of the bromomethyl group. Rotation around these bonds can lead to different spatial arrangements of the functional groups.

Understanding the preferred conformations of this compound is essential for rational drug design, as the molecule must adopt a specific conformation to fit into the binding site of its biological target.

The following table summarizes the key aspects of a conformational analysis.

| Parameter | Description | Expected Insights for this compound |

| Rotatable Bonds | Bonds around which rotation can occur, leading to different conformations. | The bond between the phenyl and pyrimidine rings, and the bond to the bromomethyl group. |

| Stable Conformers | Low-energy, and therefore more populated, conformations. | Identification of the most likely 3D structures of the molecule in solution. |

| Energy Barriers | The energy required to convert from one conformer to another. | Understanding the flexibility of the molecule and the ease of conformational change. |

| Dihedral Angles | The angles between planes defined by sets of four atoms; used to define conformations. | The dihedral angle between the phenyl and pyrimidine rings will be a key determinant of the overall molecular shape. |

Research Applications of 5 Bromomethyl 2 Phenylpyrimidine As a Synthetic Scaffold

Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives for Research Libraries

The pyrimidine nucleus is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The ability to readily functionalize the 5-(Bromomethyl)-2-phenylpyrimidine scaffold facilitates the systematic synthesis of novel pyrimidine derivatives, which are essential for populating research libraries aimed at drug discovery and chemical biology.

The generation of compound libraries is a critical step in modern drug discovery, enabling the exploration of the chemical space around a particular scaffold to understand how structural modifications influence biological activity. This process, known as Structure-Activity Relationship (SAR) study, is greatly facilitated by versatile building blocks like this compound. The reactive bromomethyl group serves as a chemical handle for introducing a wide variety of substituents, allowing for the systematic investigation of how changes in molecular structure affect the compound's interaction with a biological target.

For instance, libraries of pyrimidine derivatives are frequently synthesized and screened for various therapeutic activities, including anticancer and antifungal properties. mdpi.comnih.gov In a typical approach, the bromomethyl group can be displaced by a range of nucleophiles, such as amines, thiols, or alcohols, to generate a series of analogues with diverse functional groups at the 5-position of the pyrimidine ring. These libraries are then subjected to biological assays to identify "hit" compounds with desired activity. Subsequent rounds of synthesis and testing allow for the refinement of these hits into "lead" compounds with improved potency and selectivity.

An example of such a library is the synthesis of 5-trifluoromethylpyrimidine derivatives, which have been investigated as potential EGFR inhibitors for cancer therapy. rsc.org While not directly starting from this compound, this research highlights the strategy of modifying the pyrimidine core to establish SAR. The table below illustrates representative data from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors, showcasing how systematic structural modifications can lead to potent compounds.

Table 1: Antitumor Activity of Selected 5-Trifluoromethylpyrimidine Derivatives

| Compound | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | PC-3 IC₅₀ (μM) | EGFR Kinase IC₅₀ (μM) |

|---|---|---|---|---|

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

| Gefitinib | 0.16 | >50 | >50 | 0.023 |

Data sourced from a study on the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.govrsc.org

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a cellular or organismal context. nih.govlabnews.co.uknih.gov The development of these probes is a key objective of chemical biology. The this compound scaffold is an excellent starting point for creating such probes due to the ease with which it can be elaborated into more complex heterocyclic structures.

The reactive bromomethyl group can be used to attach various functionalities, including:

Fluorophores: To create fluorescent probes for visualizing the localization of a target protein within a cell.

Biotin tags: For affinity purification of the target protein and its binding partners.

Reactive groups: For covalent modification and activity-based protein profiling (ABPP), a powerful technique for studying enzyme function. mdpi.com

An example of the broader use of pyrimidines in this area is the development of pyrimidine nucleoside analogues as chemical probes to monitor the proliferation of intracellular parasites like Trypanosoma cruzi. nih.gov Another study describes a pyrimidine-based fluorescent nanoparticle probe for the selective detection of the bacterium Pseudomonas aeruginosa. nih.gov These examples underscore the potential of the pyrimidine scaffold in constructing sophisticated tools for chemical biology.

Role in Scaffold Hopping and Lead Optimization Research Methodologies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel drug candidates by replacing the central core (scaffold) of a known active compound with a different, isofunctional scaffold. mdpi.com This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, a more favorable safety profile, or novel intellectual property.

The 2-phenylpyrimidine (B3000279) moiety is an attractive scaffold for this purpose. In a notable example, researchers utilized a scaffold hopping strategy to develop novel antifungal agents targeting the enzyme CYP51. nih.gov By replacing a part of an initial hit compound with a 2-phenylpyrimidine group, they were able to significantly improve the antifungal activity. This success demonstrates the value of the 2-phenylpyrimidine scaffold in lead optimization campaigns. The inherent reactivity of this compound would allow for further diversification of such a scaffold-hopped lead, enabling fine-tuning of its pharmacological properties.

Applications in Material Science Research and Functionalization of Advanced Scaffolds

The unique electronic and structural properties of the pyrimidine ring have led to its exploration in the field of material science. Phenylpyrimidine derivatives are being investigated for a variety of applications, from functional polymers to advanced electronic materials.

One area of interest is the development of functional polymers for biomedical and opto-electronic applications. tdl.org The incorporation of pyrimidine units into polymer backbones can impart specific properties, such as thermal responsiveness or enhanced drug-loading capacity for drug delivery systems. Furthermore, chitosan, a natural biopolymer, has been functionalized with pyrimidine derivatives to create nanoparticles with enhanced ion sorption capabilities for the removal of heavy metal contaminants from water. mdpi.com

In the realm of electronics, phenyl pyrimidine derivatives have shown promise as emitters for Organic Light-Emitting Diodes (OLEDs). nih.gov The electron-accepting nature of the pyrimidine ring makes these compounds suitable for use in the emissive layer of OLED devices. Research in this area has demonstrated that by carefully designing the molecular structure of these phenyl pyrimidine derivatives, it is possible to achieve high thermal stability and efficient light emission. The 5-(bromomethyl) group on the 2-phenylpyrimidine scaffold provides a convenient point for attaching these molecules to other materials or for building more complex, high-performance organic electronic materials.

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-phenylpyrimidine, and how do they compare in efficiency?

The synthesis typically involves bromination of a pre-functionalized pyrimidine core. One approach includes substituting a methyl group on the pyrimidine ring with bromine using reagents like N-bromosuccinimide (NBS) under radical initiation or light exposure . Another method involves nucleophilic substitution, where a chloromethyl precursor (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) undergoes halogen exchange using bromide salts in polar aprotic solvents like DMF . Comparative studies suggest bromination via NBS offers higher regioselectivity (~85% yield), while halogen exchange may require elevated temperatures (80–100°C) and longer reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : The bromomethyl group (CH2Br) appears as a singlet at ~4.3–4.5 ppm (1H) and 30–35 ppm (13C), while the pyrimidine ring protons resonate between 7.5–8.5 ppm .

- Mass Spectrometry (MS) : ESI-MS typically shows a molecular ion peak at m/z 263–265 (M+ and M+2 due to bromine’s isotopic pattern) .

- IR Spectroscopy : Stretching vibrations for C-Br bonds appear at ~550–600 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

Due to its reactivity and potential toxicity:

Q. How can researchers assess the biological activity of this compound in medicinal chemistry?

Standard assays include:

- Antimicrobial Testing : Disk diffusion assays against S. aureus or E. coli (minimum inhibitory concentration, MIC).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .

- Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases, leveraging the bromomethyl group’s electrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution of the bromomethyl group?

- Solvent Selection : DMF or DMSO enhances nucleophilicity of attacking species (e.g., amines, thiols).

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

- Temperature Control : Reactions at 50–60°C balance kinetic efficiency and side-product formation (e.g., elimination).

- Case Study : Substitution with piperidine achieved 92% conversion in DMF at 60°C vs. 65% in THF .

Q. What strategies resolve conflicting data in structural elucidation (e.g., crystallography vs. computational models)?

- X-ray Crystallography : Provides definitive bond angles/lengths (e.g., C-Br bond length ~1.9 Å) .

- DFT Calculations : Compare computed NMR shifts (e.g., GIAO method) with experimental data to validate tautomeric forms .

- Hybrid Approach : Use crystallographic data to refine force fields in molecular dynamics simulations .

Q. How do substitution patterns on the pyrimidine ring influence biological activity?

- Case Study : Replacing bromomethyl with chloromethyl reduces cytotoxicity (IC50 increases from 12 μM to >50 μM in HeLa cells), likely due to lower electrophilicity .

- Phenyl Group Impact : The 2-phenyl substituent enhances lipophilicity (logP ~2.8), improving membrane permeability vs. unsubstituted analogs (logP ~1.2) .

Q. What advanced techniques mitigate decomposition during storage or reactions?

Q. How can retrosynthesis tools enhance synthetic route planning for derivatives?

AI-driven platforms (e.g., Template_relevance Reaxys) propose routes via:

Q. What interdisciplinary approaches integrate this compound into materials science?

- Polymer Crosslinking : Bromomethyl groups act as reactive sites in epoxy resins (Tg increases by 20°C vs. non-brominated analogs) .

- Surface Functionalization : Immobilize on gold nanoparticles via thiol-bromide exchange for sensor applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.